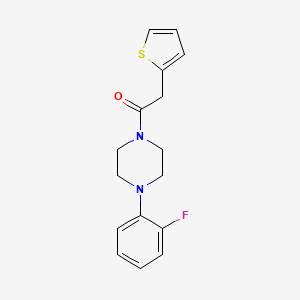
dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate, also known as DMF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMF is a furan-based compound that is synthesized through various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
Dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate's mechanism of action is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the activation of various antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate has been shown to have various biochemical and physiological effects, including the activation of various antioxidant and anti-inflammatory genes, the reduction of oxidative stress, and the inhibition of various pro-inflammatory cytokines. dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate in lab experiments include its low toxicity, high solubility, and ease of synthesis. However, its limitations include its instability in the presence of water and its potential to react with various functional groups.
Direcciones Futuras
There are various future directions for the study of dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate, including its potential applications in the treatment of neurodegenerative diseases, its use as a building block for the synthesis of various materials, and its potential as a therapeutic agent for various inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a catalyst, such as piperidine. The resulting product is then reacted with methanol and sodium methoxide to yield dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and pharmacology. In materials science, dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate has been used as a building block for the synthesis of various polymers and materials. In organic chemistry, dimethyl 2-(4-methoxyphenyl)-3,4-furandicarboxylate has been used as a solvent and reagent in various reactions.
Propiedades
IUPAC Name |
dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-18-10-6-4-9(5-7-10)13-12(15(17)20-3)11(8-21-13)14(16)19-2/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYDMQMBDOLEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=CO2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358145 |
Source


|
| Record name | dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
CAS RN |
82577-49-9 |
Source


|
| Record name | dimethyl 2-(4-methoxyphenyl)furan-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)

![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)
![3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5710995.png)
![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)


![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)
![3,4-dimethoxy-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5711031.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)